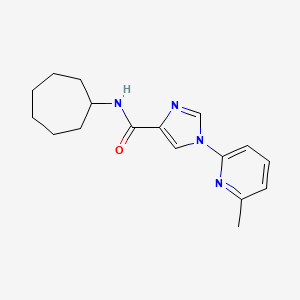

N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-13-7-6-10-16(19-13)21-11-15(18-12-21)17(22)20-14-8-4-2-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXHLELEEVZALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyridinyl group and the cycloheptyl group. Common reagents used in these reactions include pyridine, cycloheptanone, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pressures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide exhibits promising anticancer properties.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

-

Case Study Findings :

- In vitro studies demonstrated a dose-dependent decrease in viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Cancer Type | Cell Line | IC50 (µM) | Reference Year |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | 2023 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Mechanism of Action : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study Findings :

| Microorganism | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

Anti-inflammatory Properties

This compound has shown potential in reducing inflammation.

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study Findings :

| Inflammatory Marker | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | ~50 | 2025 |

| IL-6 | ~50 | 2025 |

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide)

- Structural Differences: X77 contains a cyclohexylamino group and a pyridin-3-yl substituent, whereas the target compound features a cycloheptyl group and a 6-methylpyridin-2-yl group.

- Binding Affinity : X77 binds to SARS-CoV-2 main protease (Mpro) with a docking score of −8.05 kcal/mol, forming four hydrogen bonds with residues Asn142, Gly143, His163, and Glu166 .

- Applications: X77 is a well-characterized Mpro inhibitor used as a reference in COVID-19 drug discovery .

OUB (Unspecified Structure)

- Binding Profile : OUB demonstrated a higher binding score (−8.21 kcal/mol) against Mpro than X77, forming six hydrogen bonds with residues Met49, Asn142, Gly143, Met165, and Glu166 .

Dacarbazine (5-(3,3-dimethyltriaz-1-en-1-yl)-1H-imidazole-4-carboxamide)

- Structural Contrast : Dacarbazine lacks the pyridinyl and cycloheptyl groups, instead featuring a dimethyltriazenyl substituent.

- Pharmacokinetics: Dacarbazine is poorly soluble in water and ethanol, with storage requirements below 8°C . The target compound’s cycloheptyl group may improve lipid solubility, enhancing cell membrane permeability compared to dacarbazine.

- Applications: Dacarbazine is a cytotoxic alkylating agent, while the target compound’s structure suggests non-cytotoxic applications (e.g., antiviral or antimicrobial) .

1-(6-Methylpyridin-2-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-imidazole-4-carboxamide (CAS 477890-18-9)

- Substituent Analysis : This analog replaces the cycloheptyl group with a morpholin-4-ylphenyl group.

Structural and Functional Data Table

Key Research Findings

- Role of Pyridine Substituents : The 6-methylpyridin-2-yl group in the target compound may confer distinct electronic and steric effects compared to X77’s pyridin-3-yl group, influencing interactions with protease active sites .

- Cycloheptyl vs. Cyclohexyl : The larger cycloheptyl ring could enhance hydrophobic binding but reduce solubility, necessitating formulation optimization for therapeutic use .

- Synthetic Routes : Microwave-assisted methods (used in related compounds) may improve yield and purity for derivatives of the target compound .

Biological Activity

N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by an imidazole ring, which is known for its diverse biological activities. The molecular formula is , and it features a cycloheptyl group and a methylpyridine moiety that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

These results indicate that the compound induces significant apoptosis in cancer cells, potentially through the inhibition of key signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:

These findings suggest that the compound may be beneficial in managing inflammatory diseases.

Antimicrobial Activity

The imidazole derivatives have shown antimicrobial properties against various pathogens. Although specific data for this compound is limited, related compounds have demonstrated efficacy against bacterial and fungal strains. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Kinases : Imidazole derivatives often inhibit kinases involved in tumor growth and inflammation.

- Modulation of Receptors : The compound may interact with receptors such as COX enzymes, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : By activating apoptotic pathways, it promotes cell death in cancer cells.

Case Studies

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell viability:

- Study Design : MCF-7 cells were treated with different concentrations of the compound for 48 hours.

- Results : Significant reductions in cell viability were observed at concentrations above 5 µM, with morphological changes indicative of apoptosis.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., in DMSO-d6 or CDCl3) confirm regiochemistry of the imidazole and pyridine rings, with characteristic shifts for the cycloheptyl group (δ ~1.4–2.5 ppm) and pyridinyl protons (δ ~6.5–8.6 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity, as seen in analogs achieving >98% purity .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 392.2 for related imidazole-carboxamides) confirm molecular weight .

How can researchers resolve contradictions in biological activity data across different studies on imidazole-4-carboxamide derivatives?

Advanced Research Focus

Discrepancies often arise from:

- Structural variations : Substituents like chloro, methyl, or methoxy groups on phenyl rings alter pharmacokinetics and target affinity. For example, a methoxy group in place of methyl significantly changes solubility and bioactivity .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme concentrations in kinase inhibition assays may yield conflicting IC50 values. Standardized protocols (e.g., ATP concentration, incubation time) are critical .

- Solution : Perform side-by-side comparative assays using a common reference compound (e.g., staurosporine for kinase inhibition) and validate results via orthogonal methods like SPR or microscale thermophoresis .

What methodologies are recommended for elucidating the structure-activity relationships (SAR) of this compound?

Q. Advanced Research Focus

- Systematic substitution : Synthesize analogs with modifications to the cycloheptyl (e.g., cyclopentyl or adamantyl), pyridinyl (e.g., 4-methyl vs. 6-fluoro), or imidazole (e.g., N-methylation) groups .

- In silico modeling : Docking studies (e.g., AutoDock Vina) using crystallographic data of target enzymes (e.g., PDB 3H6) predict binding modes and guide rational design .

- Biological profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends. For example, pyridinyl substitutions correlate with JAK2/STAT3 pathway inhibition .

How should researchers design experiments to identify the molecular targets of this compound in kinase inhibition assays?

Q. Advanced Research Focus

- Kinase profiling : Use broad-spectrum kinase inhibitor screens (e.g., 400+ kinases) to shortlist candidates. Analogs with imidazole-carboxamide scaffolds show preferential inhibition of tyrosine kinases like ABL1 or FLT3 .

- Competitive binding assays : Employ ATP-competitive probes (e.g., [γ-32P]ATP) to determine inhibition mechanisms. AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), a structural analog, competes for ATP-binding sites in AMPK-related pathways .

- Target validation : CRISPR/Cas9 knockout of candidate kinases in cell models (e.g., K562 leukemia cells) confirms functional relevance. Rescue experiments with kinase overexpression restore phenotype .

What strategies mitigate challenges in achieving high yields during large-scale synthesis?

Q. Advanced Research Focus

- Optimize coupling conditions : Replace traditional EDCl/HOBt with room-temperature-active reagents (e.g., COMU) to reduce side products. Yields improve from 35% to >60% in related imidazole derivatives .

- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., cyclization), enhancing reproducibility and scalability .

- Crystallization engineering : Use additives (e.g., polyvinylpyrrolidone) to control crystal morphology, avoiding amorphous byproducts during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.